Dihydro-2(3H)-thiophenone

Catalog No.
S575061
CAS No.
1003-10-7
M.F
C4H6OS
M. Wt
102.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydro-2(3H)-thiophenone

CAS Number

1003-10-7

Product Name

Dihydro-2(3H)-thiophenone

IUPAC Name

thiolan-2-one

Molecular Formula

C4H6OS

Molecular Weight

102.16 g/mol

InChI

InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2

InChI Key

KMSNYNIWEORQDJ-UHFFFAOYSA-N

SMILES

C1CC(=O)SC1

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

dihydro-2(3H)-thiophenone, gamma-thiobutyrolactone

Canonical SMILES

C1CC(=O)SC1

The exact mass of the compound Dihydro-2(3H)-thiophenone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54087. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of tetrahydrothiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Dihydro-2(3H)-thiophenone, commonly known as gamma-thiobutyrolactone (TBL), is a five-membered cyclic thioester utilized as a highly reactive electrophilic precursor and specialty monomer. Unlike its widely used oxygen analog, gamma-butyrolactone (GBL), the incorporation of the sulfur atom into the ring alters the orbital overlap between the heteroatom and the carbonyl group, significantly increasing its susceptibility to nucleophilic attack. In industrial and advanced laboratory procurement, this compound is primarily sourced for its utility in synthesizing mercapto-amides, introducing sulfur-containing C4 side chains in active pharmaceutical ingredients (APIs), and serving as a comonomer for the production of high-refractive-index poly(ester-alt-sulfide)s [1]. Its distinct thermodynamic and kinetic profile makes it a critical building block where standard lactones fail to react or polymerize efficiently.

Substituting dihydro-2(3H)-thiophenone with its oxygen counterpart, gamma-butyrolactone (GBL), or with acyclic sulfur reagents like potassium thioacetate, routinely results in process failure or severe yield degradation. GBL possesses high thermodynamic stability and low ring strain, rendering it highly resistant to mild aminolysis compared to the first-order kinetics observed with TBL[1]. Attempting to use GBL in place of TBL for ring-opening reactions requires aggressive heating that degrades sensitive functional groups. Furthermore, in pharmaceutical syntheses requiring C4-sulfur side chains, substituting TBL with traditional acyclic reagents like potassium thioacetate generates complex byproduct mixtures that complicate downstream purification and compromise API quality[2]. Consequently, TBL must be specifically procured for processes demanding clean, mild, and quantitative ring-opening.

Elimination of Byproducts in Pharmaceutical C4-Sulfur Side-Chain Introduction

In the optimized synthesis of the highly selective EP4-receptor agonist ONO-4819, the choice of sulfur source is critical for API purity. Utilizing dihydro-2(3H)-thiophenone as the sulfur source enables the direct introduction of the sulfur-containing C4 side chain without the formation of complex byproducts [1]. In contrast, the baseline process using potassium thioacetate resulted in significant byproduct generation, leading to unsatisfactory API quality and necessitating tedious, yield-reducing purification steps[1].

Evidence DimensionByproduct formation during C4-sulfur side-chain introduction
Target Compound DataIntroduces the C4 side chain without byproduct formation, enabling strict purity control via crystalline intermediates.
Comparator Or BaselinePotassium thioacetate (KSAc) causes multi-byproduct formation leading to unsatisfactory API quality.
Quantified DifferenceTransition from a multi-byproduct mixture requiring tedious purification to a clean, byproduct-free intermediate process.
ConditionsStereoselective synthesis of ONO-4819 intermediates.

Procuring this specific thiolactone directly improves API yield and purity, eliminating severe downstream purification bottlenecks in pharmaceutical manufacturing.

Superior Aminolysis Kinetics for Mercapto-Amide Synthesis

The reactivity of dihydro-2(3H)-thiophenone toward nucleophiles is fundamentally different from standard lactones due to the weaker p-pi/p-pi orbital overlap in the thioester bond. Kinetic analyses of thiolactones, including gamma-thiobutyrolactone, demonstrate that their aminolysis is strictly first-order with respect to amine concentration and proceeds rapidly under mild conditions [1]. Conversely, standard (oxo)lactones like GBL and typical esters exhibit significantly higher kinetic barriers to aminolysis, often requiring harsh heating or strong catalysts to achieve comparable ring-opening[1].

Evidence DimensionRate and kinetic barrier of aminolysis (ring-opening by amines)
Target Compound DataExhibits rapid, first-order aminolysis kinetics under mild conditions without requiring general acid/base catalysis.
Comparator Or Baselinegamma-butyrolactone (GBL) and standard esters exhibit high kinetic barriers and slow aminolysis.
Quantified DifferenceSubstantially lower activation energy for nucleophilic attack, enabling room-temperature ring-opening.
ConditionsKinetic analysis of hydrolysis and aminolysis in solution.

Allows chemists to synthesize functionalized mercapto-amides under mild conditions, saving energy and preserving sensitive functional groups that would degrade under the harsh conditions required for standard lactones.

Enabling Alternating Copolymerization for Poly(ester-alt-sulfide)s

Dihydro-2(3H)-thiophenone serves as a highly effective comonomer for the synthesis of advanced sulfur-containing polymers. When reacted with oxiranes such as glycidyl phenyl ether using quaternary onium salts or crown ether complexes as catalysts, it undergoes strictly alternating ring-opening copolymerization to yield poly(ester-alt-sulfide)s [1]. Standard five-membered lactones like GBL are notoriously resistant to such well-defined alternating copolymerization under mild conditions due to their thermodynamic stability, typically failing to polymerize or resulting in random, low-molecular-weight oligomers [1].

Evidence DimensionCopolymerization behavior with oxiranes
Target Compound DataForms strictly alternating poly(ester-alt-sulfide)s with high sequence control.
Comparator Or Baselinegamma-butyrolactone (GBL) resists alternating copolymerization due to thermodynamic stability.
Quantified DifferenceTransition from non-polymerizable behavior to the successful synthesis of well-defined alternating copolymers.
ConditionsCopolymerization with glycidyl phenyl ether using quaternary onium salts.

Provides a reliable, scalable procurement route to novel sulfur-containing polymers, which are highly valued for their high refractive indices in advanced optical materials.

High-Purity API Manufacturing (EP4 Agonists)

Directly downstream of its clean reactivity profile, dihydro-2(3H)-thiophenone is the optimal procurement choice for introducing sulfur-containing C4 side chains in complex pharmaceutical syntheses, such as the production of the EP4-receptor agonist ONO-4819[1]. Its use eliminates the tedious purification steps associated with traditional acyclic sulfur reagents.

Synthesis of High-Refractive-Index Optical Polymers

Leveraging its ability to undergo strictly alternating copolymerization with oxiranes, this compound is ideal for materials science applications focused on poly(ester-alt-sulfide)s [2]. These sulfur-rich polymers are critical for developing advanced optical lenses, coatings, and sensors where a high refractive index is required.

Mild-Condition Synthesis of Mercapto-Amides

Due to its superior aminolysis kinetics compared to standard lactones, dihydro-2(3H)-thiophenone is highly recommended for the synthesis of mercapto-amide derivatives[3]. It is particularly valuable when the substrate contains delicate functional groups that cannot withstand the harsh conditions required to ring-open standard oxygen-based lactones.

Physical Description

Liquid
Clear colourless to yellow liquid; Burnt garlic aroma

XLogP3

0.7

Density

d204 1.18
1.175-1.185 (20°)

UNII

A3ERZ734SN

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1003-10-7

Wikipedia

Dihydro-2(3H)-thiophenone

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2(3H)-Thiophenone, dihydro-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types